molecular formula C16H12FNO4 B1392548 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid CAS No. 1242909-55-2

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

Cat. No.: B1392548
CAS No.: 1242909-55-2
M. Wt: 301.27 g/mol
InChI Key: NLYMHBXHCKWJKG-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a fluorophenyl group in the structure adds to its unique chemical properties, making it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of a fluorophenyl derivative with a suitable isoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity. For example, the Suzuki–Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds in the synthesis of such compounds .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency. The choice of raw materials and reagents is also crucial to minimize production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its biological activity.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives with unique properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a wide range of functionalized isoquinoline compounds.

Scientific Research Applications

2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate certain enzymes, leading to changes in cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoquinoline derivatives and fluorophenyl-containing molecules. Examples are:

Uniqueness

The uniqueness of 2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid lies in its specific combination of a fluorophenyl group and an isoquinoline backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-(4-fluorophenyl)-3,8-dioxo-6,7-dihydro-5H-isoquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO4/c17-9-4-6-10(7-5-9)18-8-12-11(2-1-3-13(12)19)14(15(18)20)16(21)22/h4-8H,1-3H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLYMHBXHCKWJKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)N(C=C2C(=O)C1)C3=CC=C(C=C3)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 2
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2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 4
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 5
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorophenyl)-3,8-dioxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid

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